N-(1,3-Benzodioxol-5-ylmethyl)-2-methyl-5-nitrobenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(1,3-Benzodioxol-5-ylmethyl)-N’-phenylurea” is a compound that has been provided to early discovery researchers as part of a collection of rare and unique chemicals . Another compound, “n-(1,3-benzodioxol-5-ylmethyl)-n-methylamine”, is a laboratory chemical .

Molecular Structure Analysis

The molecular structure of “N-(1,3-Benzodioxol-5-ylmethyl)-N’-phenylurea” is represented by the linear formula C15H14N2O3 . Another compound, “n-(1,3-benzodioxol-5-ylmethyl)-n-methylamine”, has the molecular formula C9H12NO2 .

Physical And Chemical Properties Analysis

“N-(1,3-Benzodioxol-5-ylmethyl)-N-methylamine” has a molecular weight of 166.20 g/mol .

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

- The synthesis of derivatives of N-(1,3-Benzodioxol-5-ylmethyl)-2-methyl-5-nitrobenzenesulfonamide and their biological activities have been explored. For instance, Abbasi et al. (2020) synthesized new derivatives and evaluated their bacterial biofilm inhibition and cytotoxicity, demonstrating significant biofilm inhibitory action against Escherichia coli and Bacillus subtilis, with relatively mild cytotoxicity (Abbasi et al., 2020).

Cancer Research

- Research in cancer treatment has shown promising results with nitrobenzenesulfonamide derivatives. Cumaoğlu et al. (2015) synthesized compounds bearing the sulfonamide fragment, finding that these compounds can significantly reduce cell proliferation in various cancer cell lines by inducing mRNA expression of pro-apoptotic genes and activating apoptotic pathways (Cumaoğlu et al., 2015).

Solid-State Supramolecular Assemblies

- The solid-state supramolecular assemblies of derivatives of this compound have been analyzed, revealing insights into their stabilization through hydrogen bonds and other noncovalent interactions. Bera et al. (2021) conducted a combined experimental and theoretical analysis on pent-2-ynol derivatives, providing detailed insights into the supramolecular frameworks of these compounds (Bera et al., 2021).

Chemical Space and Solid-Phase Synthesis

- Nitrobenzenesulfonamides have been utilized in solid-phase synthesis, serving as key intermediates in various chemical transformations. Fülöpová and Soural (2015) reviewed strategies for their application in solid-phase synthesis, highlighting their versatility in yielding diverse privileged scaffolds (Fülöpová & Soural, 2015).

Conformational Studies and Computational Analysis

- Giricheva et al. (2011) conducted a study on the conformational properties of ortho-nitrobenzenesulfonamide, revealing insights into the molecular structure and intermolecular interactions in both gas and crystalline phases (Giricheva et al., 2011).

Mecanismo De Acción

Target of Action

The primary target of N-(1,3-Benzodioxol-5-ylmethyl)-2-methyl-5-nitrobenzenesulfonamide is the G-protein-coupled receptor C5a anaphylatoxin chemotactic receptor 1 (C5aR1, also known as CD88) . This receptor is expressed on cells of myeloid origin and plays a crucial role in the host response to infection and tissue damage .

Mode of Action

This compound, also known as NDT9513727, is a non-peptide inverse agonist of C5aR1 . It binds between transmembrane helices 3, 4, and 5, outside the helical bundle . A key interaction between the compound and residue Trp2135.49 seems to determine the species selectivity of the compound . The structure demonstrates that NDT9513727 exerts its inverse-agonist activity through an extra-helical mode of action .

Biochemical Pathways

The activation of the complement cascade generates anaphylatoxins including C5a and C3a. C5a exerts a pro-inflammatory effect via the C5aR1 . Therefore, the antagonistic action of NDT9513727 on C5aR1 can potentially inhibit the pro-inflammatory effects of C5a, affecting the downstream inflammatory response.

Result of Action

The antagonistic action of NDT9513727 on C5aR1 can potentially inhibit the pro-inflammatory effects of C5a, affecting the downstream inflammatory response . This could have implications in the treatment of diseases such as sepsis, rheumatoid arthritis, Crohn’s disease, ischaemia-reperfusion injuries, and neurodegenerative conditions such as Alzheimer’s disease .

Safety and Hazards

Direcciones Futuras

Propiedades

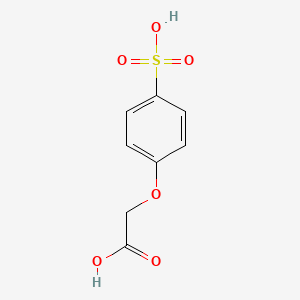

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-5-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O6S/c1-10-2-4-12(17(18)19)7-15(10)24(20,21)16-8-11-3-5-13-14(6-11)23-9-22-13/h2-7,16H,8-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLBRWFJFRLHQNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-3-nitro-N-(7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2403896.png)

![2-{1-[(3-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol](/img/structure/B2403897.png)

![4-Phenyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B2403903.png)

![methyl 2-{[(7-chloro-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate](/img/structure/B2403904.png)

![6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2403905.png)

![N-[1-(4-phenylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide](/img/structure/B2403908.png)